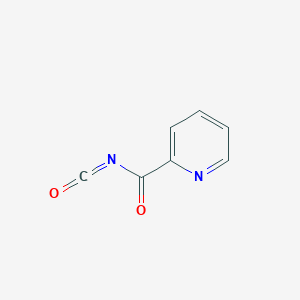

Pyridine-2-carbonyl isocyanate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyridine-2-carbonyl isocyanate, also known as this compound, is a useful research compound. Its molecular formula is C7H4N2O2 and its molecular weight is 148.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthetic Applications

1.1. Synthesis of Pyridine Derivatives

Pyridine-2-carbonyl isocyanate serves as a key intermediate in the synthesis of various substituted pyridines and quinolines. For instance, it can react with different nucleophiles to form polysubstituted pyridines through multicomponent synthesis methods. Recent studies have demonstrated the successful application of redox-neutral catalytic aza-Wittig reactions to generate complex pyridine structures from this isocyanate .

1.2. Reaction with Amines

The compound readily reacts with amines to form carbamates, which are important in the production of pharmaceuticals and agrochemicals. The reaction conditions can be optimized to yield high selectivity for desired products, showcasing its utility in medicinal chemistry .

Medicinal Chemistry Applications

2.1. Anticancer Activity

Research has indicated that derivatives of this compound exhibit promising anticancer properties. For example, compounds synthesized from this isocyanate have shown activity against various cancer cell lines, highlighting its potential as a lead compound for drug development .

2.2. Development of Inhibitors

This compound has been utilized in the development of enzyme inhibitors, particularly those targeting kinases involved in cancer pathways. The ability to modify the pyridine ring allows for fine-tuning of biological activity and selectivity .

Case Studies

Environmental and Safety Considerations

While this compound has valuable applications, safety measures must be observed due to the inherent toxicity associated with isocyanates. Proper handling protocols are essential to minimize exposure risks during synthesis and application.

Analyse Des Réactions Chimiques

Nucleophilic Addition Reactions

Pyridine-2-carbonyl isocyanate reacts readily with nucleophiles such as amines, alcohols, and water:

With Amines

-

Forms substituted ureas via nucleophilic attack (e.g., reaction with aryl amines yields pyridylureas).

-

Example: Reaction with aniline produces N-phenyl-(pyridine-2-carbonyl)urea .

With Alcohols

Hydrolysis

-

Rapid reaction with water produces pyridine-2-carboxamide and CO₂ :

Pyridine 2 carbonyl isocyanate+H2O→Pyridine 2 carboxamide+CO2

Cycloaddition and Dimerization

The electron-deficient pyridine ring promotes cycloaddition and self-association:

[2+4] Dimerization

-

Forms a dipyridylurea dimer via cycloaddition under ambient conditions :

2Pyridine 2 carbonyl isocyanate→DipyridylureaReaction accelerated by atmospheric moisture (autocatalytic) .

Electrocyclization

-

In catalytic systems (e.g., phosphine oxides), participates in aza-Wittig/electrocyclization cascades to yield fused pyridines .

Urea-Catalyzed Imidization

-

With dianhydrides, forms poly(urethane-imide)s via urea intermediates under solvent-free conditions :

Isocyanate+DianhydrideH2OUreacatalysisImide

Metal-Catalyzed Decomposition

Table 1. Decomposition of pyridine-2-carbonyl carbamate under catalytic conditions

| Catalyst | Temp (°C) | Solvent | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| ZnO | 220 | DOP | 92.5 | 89.4 |

| Cu₂O | 250 | Chlorobenzene | 95.8 | 86.2 |

Polymer Chemistry

Stability and Handling

Propriétés

Numéro CAS |

179911-73-0 |

|---|---|

Formule moléculaire |

C7H4N2O2 |

Poids moléculaire |

148.12 g/mol |

Nom IUPAC |

pyridine-2-carbonyl isocyanate |

InChI |

InChI=1S/C7H4N2O2/c10-5-9-7(11)6-3-1-2-4-8-6/h1-4H |

Clé InChI |

DHCSEDVCGYEIDB-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)C(=O)N=C=O |

SMILES canonique |

C1=CC=NC(=C1)C(=O)N=C=O |

Synonymes |

2-Pyridinecarbonylisocyanate(9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.